3-[(Dipropylamino)methyl]phenol hydrochloride
Description
3-[(Dipropylamino)methyl]phenol hydrochloride is a chemical intermediate critical in synthesizing near-infrared (NIR) fluorescence probes, such as benzo[a]phenoxazinium chlorides. These probes are used in bioimaging due to their optical properties . The compound features a phenol core substituted with a dipropylaminomethyl group (-CH₂N(C₃H₇)₂), which is protonated as a hydrochloride salt to enhance solubility and stability.
Properties
IUPAC Name |
3-[(dipropylamino)methyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-3-8-14(9-4-2)11-12-6-5-7-13(15)10-12;/h5-7,10,15H,3-4,8-9,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWOSPDYLALLDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1=CC(=CC=C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30848058 | |
| Record name | 3-[(Dipropylamino)methyl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30848058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90287-73-3 | |
| Record name | 3-[(Dipropylamino)methyl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30848058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dipropylamino)methyl]phenol hydrochloride typically involves the reaction of 3-hydroxybenzaldehyde with dipropylamine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[(Dipropylamino)methyl]phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
3-[(Dipropylamino)methyl]phenol hydrochloride is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(Dipropylamino)methyl]phenol hydrochloride involves its interaction with specific molecular targets. The dipropylamino group can interact with receptors or enzymes, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Ropinirole Hydrochloride
Structure: 4-[2-(Dipropylamino)ethyl]-2-indolinone monohydrochloride (C₁₆H₂₄N₂O·HCl, MW 296.84 g/mol) . Key Differences:
- Contains an indolinone ring and an ethyl linker between the dipropylamino group and the aromatic system.
- Application : Dopamine agonist for treating Parkinson’s disease and restless legs syndrome, targeting central nervous system receptors .
- Physicochemical Properties: Higher molecular weight and lipophilicity compared to 3-[(Dipropylamino)methyl]phenol HCl due to the indolinone moiety, enhancing blood-brain barrier penetration.
Dipropylarticaine Hydrochloride
Structure: Methyl 3-[[(2RS)-2-(dipropylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate hydrochloride (C₁₆H₂₆N₂O₃S·HCl, MW 362.92 g/mol) . Key Differences:
- Features a thiophene ring and ester functional groups.
- Application: Local anesthetic used in dental procedures, leveraging the thiophene and dipropylamino groups for nerve blocking .
- Physicochemical Properties: Higher solubility in organic solvents due to the ester and thiophene groups, contrasting with the phenol-based hydrophilicity of the main compound.
3-[2-(Methylamino)ethyl]phenol Hydrochloride
Structure: C₉H₁₄ClNO (MW 187.67 g/mol) . Key Differences:
- Smaller molecule with a methylaminoethyl substituent on phenol.
- Application : Intermediate in neurotransmitter research (e.g., dopamine analogs).
4-[(Dipropylamino)methyl]-1,3-thiazol-2-amine Dihydrochloride
Key Differences:
- Thiazole ring replaces the phenol, and the compound exists as a dihydrochloride salt.
- Application : Unspecified in evidence but likely used in medicinal chemistry for heterocyclic drug development.
Data Table: Comparative Overview
Structural and Functional Insights
- Aromatic Systems: Phenol derivatives (e.g., 3-[(Dipropylamino)methyl]phenol HCl) favor applications in fluorescence due to electron-rich aromatic rings, while indolinone (Ropinirole) and thiazole systems target specific protein interactions.
- Amino Substituents: Dipropylamino groups enhance lipid solubility and membrane permeability, crucial for CNS-targeting drugs like Ropinirole. In contrast, smaller amino groups (e.g., methylamino in 3-[2-(methylamino)ethyl]phenol HCl) optimize synthetic versatility.
- Salt Forms : Hydrochloride salts improve water solubility and stability, critical for pharmaceutical formulations .
Biological Activity
3-[(Dipropylamino)methyl]phenol hydrochloride, with the molecular formula C13H21NO·HCl, is a compound that has garnered attention due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.
This compound features a phenolic structure with a dipropylamino side chain. The phenolic hydroxyl group can engage in hydrogen bonding, while the dipropylamino group enhances lipophilicity, allowing for better membrane permeability.
Mechanism of Action:
- Enzyme Inhibition: The compound has been shown to inhibit various enzymes, including cholinesterases and cytochrome P450 enzymes, which are critical in drug metabolism and neurotransmission.
- Receptor Interaction: It may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways associated with neurotransmission and other physiological processes .
Biological Activities
The biological activities of this compound can be categorized as follows:
-
Antimicrobial Activity:
- Exhibits significant activity against various bacterial strains.
- In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
- Analgesic Properties:
-
Neuroprotective Effects:
- Studies suggest that the compound may provide neuroprotection by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Cholinesterase Inhibition: A study assessed its inhibitory effects on cholinesterase enzymes, revealing an IC50 value indicating moderate inhibition compared to standard inhibitors .
- Antimicrobial Efficacy Study: In a controlled trial, the compound was tested against common pathogens, yielding promising results that suggest it could be developed into an antimicrobial agent.
Table 1: Summary of Biological Activities
Table 2: Enzyme Inhibition Profile
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
